molecular formula C13H16N4O2S B2471032 5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2415491-07-3

5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2471032
CAS RN: 2415491-07-3
M. Wt: 292.36
InChI Key: IMBJWFFEWOJJIP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have been studied for their potential applications in various fields . They are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties . They are also being explored as potential inhibitors of certain enzymes, such as CDK2, which are involved in cell cycle regulation .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of β-enaminones with 3-methyl-1H-pyrazol-5-amine . The reaction conditions can be adjusted to control the properties of the resulting compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be influenced by factors such as temperature and the presence of other functional groups . For example, increasing the temperature can promote the rotation of certain bonds, allowing for further reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of different substituents . For example, the presence of electron-donating groups can enhance the absorption and emission behaviors of these compounds .

Mechanism of Action

While the specific mechanism of action of “5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one” is not known, related compounds have been found to inhibit the activity of certain enzymes, such as CDK2 . This can lead to alterations in cell cycle progression and the induction of apoptosis in certain cell types .

Future Directions

Future research on pyrazolo[1,5-a]pyrimidines could focus on exploring their potential applications in various fields, such as medicine and materials science . Further studies could also aim to better understand their mechanisms of action and to optimize their properties for specific applications .

properties

IUPAC Name

5-(3-oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c18-12(15-7-9-20-10-8-15)2-4-16-5-6-17-11(13(16)19)1-3-14-17/h1,3,5-6H,2,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBJWFFEWOJJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CCN2C=CN3C(=CC=N3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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